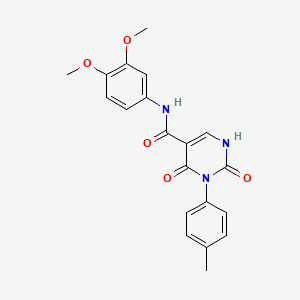![molecular formula C21H21FN2O3 B11297895 2-[(3,4-dimethoxyphenyl)acetyl]-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B11297895.png)
2-[(3,4-dimethoxyphenyl)acetyl]-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3,4-Dimethoxyphenyl)acetyl]-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a complex organic compound that features a unique combination of functional groups, including a dimethoxyphenyl group, a fluoro substituent, and a tetrahydropyridoindole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-dimethoxyphenyl)acetyl]-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multiple steps:
Formation of the Tetrahydropyridoindole Core: This can be achieved through a Pictet-Spengler reaction, where an indole derivative reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydropyridoindole structure.
Introduction of the Fluoro Substituent: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Attachment of the Dimethoxyphenylacetyl Group: This step involves acylation, where the dimethoxyphenylacetyl chloride reacts with the tetrahydropyridoindole core in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group in the acetyl moiety can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluoro substituent can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes from the methoxy groups.
Reduction: Conversion of the acetyl group to an alcohol.
Substitution: Formation of substituted indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, 2-[(3,4-dimethoxyphenyl)acetyl]-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has shown potential in binding to various biological targets, which could be useful in drug discovery and development.
Medicine
In medicine, this compound is being explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to known bioactive indole derivatives .
Industry
Industrially, this compound could be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals, leveraging its versatile chemical properties.
Mecanismo De Acción
The mechanism of action of 2-[(3,4-dimethoxyphenyl)acetyl]-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets. For example, it may inhibit or activate enzymes involved in neurotransmitter pathways, thereby exerting its effects on the nervous system.
Comparación Con Compuestos Similares
Similar Compounds
2-[(3,4-Dimethoxyphenyl)acetyl]-1H-indole: Lacks the fluoro substituent and tetrahydropyrido structure.
8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Lacks the dimethoxyphenylacetyl group.
2-[(3,4-Dimethoxyphenyl)acetyl]-1H-pyrido[4,3-b]indole: Lacks the fluoro substituent.
Uniqueness
The uniqueness of 2-[(3,4-dimethoxyphenyl)acetyl]-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the fluoro substituent and the dimethoxyphenylacetyl group enhances its potential interactions with biological targets, making it a promising candidate for further research and development.
Propiedades
Fórmula molecular |
C21H21FN2O3 |
|---|---|
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
2-(3,4-dimethoxyphenyl)-1-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone |
InChI |
InChI=1S/C21H21FN2O3/c1-26-19-6-3-13(9-20(19)27-2)10-21(25)24-8-7-18-16(12-24)15-11-14(22)4-5-17(15)23-18/h3-6,9,11,23H,7-8,10,12H2,1-2H3 |
Clave InChI |
PDHHYSLSLFNNBV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CC(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-benzylpiperidin-1-yl)-8-methyl-4-(4-methylphenyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11297814.png)
![N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B11297815.png)
![N-(3-chloro-4-methylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B11297818.png)
![2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-[(4-fluorobenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11297820.png)
![2-[(3-Benzyl-4-oxo-3,4-dihydropteridin-2-yl)sulfanyl]acetamide](/img/structure/B11297821.png)
![N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11297826.png)
![3-benzyl-9-(3-methoxybenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11297832.png)

![2-{[3-(2-Furylmethyl)-4-oxo-3,4-dihydro-2-pteridinyl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11297840.png)
![N~4~-(4-chloro-2-methylphenyl)-N~6~-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11297855.png)

![5-[4-Methoxy-3-(methylsulfamoyl)phenyl]-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B11297875.png)

![2-[2-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B11297879.png)
